molecular formula C3H10O4S2 B8592524 hydrogen sulfate;trimethylsulfanium CAS No. 121679-49-0

hydrogen sulfate;trimethylsulfanium

Cat. No. B8592524
Key on ui cas rn: 121679-49-0
M. Wt: 174.2 g/mol
InChI Key: ALALNHBRSNEZAC-UHFFFAOYSA-M
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Patent
US05750740

Procedure details

Trimethylsulphonium iodide (9.8 g, 0.048 moles) was dissolved in water (50 ml). Sulphuric acid (4.8 g at 98%, 0.048 moles) and hydrogen peroxide (2.72 g at 30%, 0.024 moles) were each diluted to 10 ml with water and added to the stirred trimethylsulphonium iodide solution. Carbon tetrachloride (150 ml) was added to extract the iodine that was produced and the mixture was stirred for 6 hours. The layers were separated. To the aqueous layer was added carbon tetrachloride (150 ml) and this was stirred overnight. The layers were separated and the aqueous layer was extracted with aliquots of carbon tetrachloride (20 ml) until no further pink colouration was visible. Palladium on carbon (3%, 0.25 g) was added to the aqueous solution to destroy any unreacted peroxide. The solution was filtered after 60 minutes, and washed with ether (2×20 ml). The water was removed under reduced pressure to produce an oily residue which was dried under vacuum at 78° C. The oil was dissolved in hot ethanol and cooled in an acetone/solid carbon dioxide bath to produce a white solid. The solid was filtered maintaining the temperature below 0° C. and dried under reduced pressure at 78° C. to yield a very deliquescent residue (2.7 g, 32% yield of theory). This material was dissolved in hot ethanol and allowed to cool slowly in an acetone/solid carbon dioxide bath to produce a waxy solid. The solid was filtered maintaining the temperature below 0° C. and dried under reduced pressure at 80° C. to yield a very deliquescent solid.
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
2.72 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][S+:3]([CH3:5])[CH3:4].[S:6](=[O:10])(=[O:9])([OH:8])[OH:7].OO.C(Cl)(Cl)(Cl)Cl>O.C(O)C>[S:6]([O-:10])([OH:9])(=[O:8])=[O:7].[CH3:2][S+:3]([CH3:5])[CH3:4] |f:0.1,7.8|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
[I-].C[S+](C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
2.72 g
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].C[S+](C)C
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
to extract the iodine that
CUSTOM
Type
CUSTOM
Details
was produced
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
To the aqueous layer was added carbon tetrachloride (150 ml)
STIRRING
Type
STIRRING
Details
this was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with aliquots of carbon tetrachloride (20 ml) until no further pink colouration
ADDITION
Type
ADDITION
Details
Palladium on carbon (3%, 0.25 g) was added to the aqueous solution
CUSTOM
Type
CUSTOM
Details
to destroy any unreacted peroxide
FILTRATION
Type
FILTRATION
Details
The solution was filtered after 60 minutes
Duration
60 min
WASH
Type
WASH
Details
washed with ether (2×20 ml)
CUSTOM
Type
CUSTOM
Details
The water was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to produce an oily residue which
CUSTOM
Type
CUSTOM
Details
was dried under vacuum at 78° C
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in hot ethanol
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an acetone/solid carbon dioxide bath
CUSTOM
Type
CUSTOM
Details
to produce a white solid
FILTRATION
Type
FILTRATION
Details
The solid was filtered
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 0° C.
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 78° C.
CUSTOM
Type
CUSTOM
Details
to yield a very deliquescent residue (2.7 g, 32% yield of theory)
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly in an acetone/solid carbon dioxide bath
CUSTOM
Type
CUSTOM
Details
to produce a waxy solid
FILTRATION
Type
FILTRATION
Details
The solid was filtered
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 0° C.
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 80° C.
CUSTOM
Type
CUSTOM
Details
to yield a very deliquescent solid

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
S(=O)(=O)(O)[O-].C[S+](C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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